molecular formula C14H13N5O2 B1456034 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid CAS No. 1365963-44-5

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid

Cat. No.: B1456034
CAS No.: 1365963-44-5
M. Wt: 283.29 g/mol
InChI Key: NHQLPICXTCBHFP-UHFFFAOYSA-N
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Description

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid is a compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities, including their potential as inhibitors of various enzymes and receptors

Biochemical Analysis

Biochemical Properties

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins . Furthermore, this compound affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . These effects result in altered gene expression and metabolic changes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . The compound also interacts with other biomolecules, such as transcription factors and signaling proteins, modulating their activity and influencing gene expression . These interactions contribute to the compound’s overall anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms or changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with CDK2 and other enzymes . The compound affects metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These changes can lead to shifts in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions influence the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can affect the compound’s localization and stability . These modifications play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This unique structure contributes to its potent anti-cancer activity and makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-[(2,3-dimethylpyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-8-11-12(18-19(8)2)13(16-7-15-11)17-10-5-3-4-9(6-10)14(20)21/h3-7H,1-2H3,(H,20,21)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQLPICXTCBHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Reactant of Route 2
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Reactant of Route 3
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Reactant of Route 4
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Reactant of Route 5
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid

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